molecular formula C14H17N3O5 B2553633 N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine CAS No. 1055114-03-8

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine

Cat. No.: B2553633
CAS No.: 1055114-03-8
M. Wt: 307.306
InChI Key: JWDHOGOFSKVYJC-UHFFFAOYSA-N
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Description

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is a compound that features a piperidine ring, a nitro group, and a glycine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the nitro-piperidine derivative with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted piperidine derivatives can be formed.

Scientific Research Applications

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance binding affinity to certain receptors or enzymes, modulating their activity. The glycine moiety can facilitate interactions with proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-{[3-nitro-4-(morpholin-1-yl)phenyl]carbonyl}glycine: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}glycine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is unique due to the presence of the piperidine ring, which is known for its pharmacological significance. The combination of the nitro group, piperidine ring, and glycine moiety provides a unique scaffold for developing new compounds with potential biological activity .

Properties

IUPAC Name

2-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-13(19)9-15-14(20)10-4-5-11(12(8-10)17(21)22)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHOGOFSKVYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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